molecular formula C11H13NO6 B7841442 2-Nitro-1-(3,4,5-trimethoxyphenyl)ethanone

2-Nitro-1-(3,4,5-trimethoxyphenyl)ethanone

Cat. No.: B7841442
M. Wt: 255.22 g/mol
InChI Key: AZCVMOODRYWMLC-UHFFFAOYSA-N
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Description

2-Nitro-1-(3,4,5-trimethoxyphenyl)ethanone is an organic compound characterized by the presence of a nitro group and a trimethoxyphenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-1-(3,4,5-trimethoxyphenyl)ethanone typically involves the nitration of 1-(3,4,5-trimethoxyphenyl)ethanone. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-1-(3,4,5-trimethoxyphenyl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Mechanism of Action

The biological activity of 2-Nitro-1-(3,4,5-trimethoxyphenyl)ethanone is primarily due to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can inhibit enzymes or disrupt cellular processes. The trimethoxyphenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby increasing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-1-(3,4-dimethoxyphenyl)ethanone
  • 2-Nitro-1-(3,5-dimethoxyphenyl)ethanone
  • 2-Nitro-1-(3,4,5-trimethoxybenzyl)ethanone

Uniqueness

2-Nitro-1-(3,4,5-trimethoxyphenyl)ethanone is unique due to the presence of three methoxy groups on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The trimethoxy substitution pattern enhances its solubility in organic solvents and its ability to penetrate biological membranes, making it a valuable compound in drug development and materials science .

Properties

IUPAC Name

2-nitro-1-(3,4,5-trimethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6/c1-16-9-4-7(8(13)6-12(14)15)5-10(17-2)11(9)18-3/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCVMOODRYWMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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